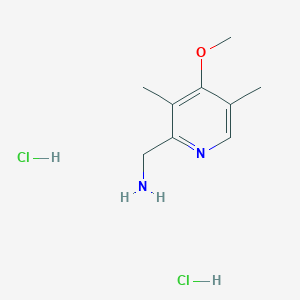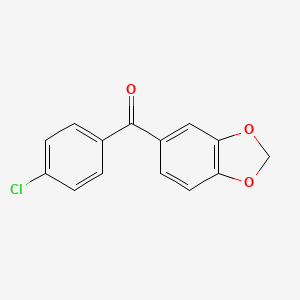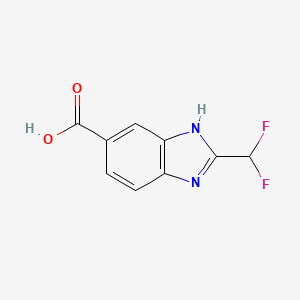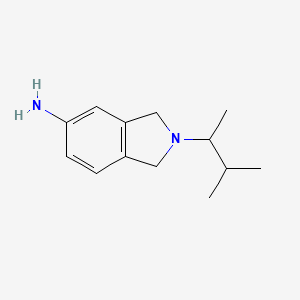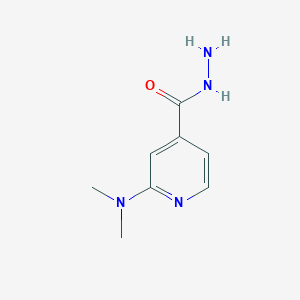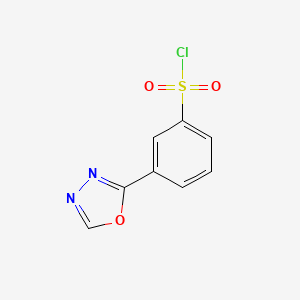![molecular formula C16H17FN2 B1418523 2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline CAS No. 1153396-20-3](/img/structure/B1418523.png)
2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline
Übersicht
Beschreibung
2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline (DQF) is a synthetic organic compound that has a wide range of applications in the field of scientific research. DQF is a highly versatile compound due to its unique properties and its ability to interact with a variety of biological systems. DQF has been used in a variety of studies, ranging from drug discovery to biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities of Quinoline Derivatives :
- Abdel‐Wadood et al. (2014) explored the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline systems starting from 2‐Bromo‐4‐fluoroaniline. They found that most synthesized compounds exhibit significant antibacterial activity against both gram‐positive and gram‐negative bacteria. One compound showed remarkable antifungal activity (Abdel‐Wadood et al., 2014).
Synthesis and Antimicrobial Screening of Quinoline Derivatives :
- Bonacorso et al. (2018) described the synthesis of quinolines from the O,N-exchange reaction of certain enaminoketones with 3-chloro-4-fluoroaniline. The synthesized heterocycles were tested for antimicrobial activity but did not produce significant results (Bonacorso et al., 2018).
Synthesis and Anticancer Activity of Quinoline Derivatives :
- Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity. Some of the synthesized compounds exhibited significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines (Reddy et al., 2015).
Synthesis and Antitubercular Evaluation of Quinoline Derivatives :
- Kantevari et al. (2011) synthesized hexahydro-2H-pyrano[3,2-c]quinoline analogues for antitubercular activity. Some compounds showed promising results against Mycobacterium tuberculosis (Kantevari et al., 2011).
Synthesis and Pharmacological Activity of Quinoline Derivatives :
- Hegab et al. (2007) synthesized chromeno[4,3‐b]quinolines and chromeno[3,4‐c]quinolines with significant anti‐inflammatory activity compared to indomethacin (Hegab et al., 2007).
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with various targets such as poly [adp-ribose] polymerase 1 .
Biochemical Pathways
Similar compounds have been reported to be involved in the base excision repair (ber) pathway .
Result of Action
Similar compounds have been reported to exhibit various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other compounds .
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-14-7-8-15(18)13(10-14)11-19-9-3-5-12-4-1-2-6-16(12)19/h1-2,4,6-8,10H,3,5,9,11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIHGYOBIUYVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=C(C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1418440.png)
![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/structure/B1418441.png)
